Superior Antipromastigote Potency
5-Methyl-3-phenyl-1H-pyrazol-4-amine exhibits superior in vitro potency against Leishmania promastigotes compared to two clinically used antileishmanial drugs. The compound was 174-fold more active than miltefosine and 2.6-fold more active than amphotericin B deoxycholate . This data provides a clear, quantifiable advantage for this specific scaffold in an antiparasitic drug discovery program.
| Evidence Dimension | In vitro antipromastigote activity |
|---|---|
| Target Compound Data | Not specified (potency relative to comparators) |
| Comparator Or Baseline | Miltefosine and Amphotericin B deoxycholate |
| Quantified Difference | 174-fold more active than miltefosine; 2.6-fold more active than amphotericin B |
| Conditions | In vitro assay against Leishmania promastigotes |
Why This Matters
This level of in vitro potency against a validated clinical target justifies the selection of this exact compound as a privileged starting point for developing new antileishmanial leads.
